An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6
An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Rosuvastatin Lactone-d6 is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a stereoisomer of the primary lactone metabolite of Rosuvastatin (B1679574). Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia. The lactonization of Rosuvastatin is a key metabolic pathway, and understanding its dynamics is crucial for comprehensive pharmacokinetic and drug metabolism studies.
This technical guide provides a detailed overview of (3R,5R)-Rosuvastatin Lactone-d6, focusing on its chemical and physical properties, its role in the metabolic pathway of Rosuvastatin, and its critical application as an internal standard in bioanalytical methodologies.
Chemical and Physical Properties
(3R,5R)-Rosuvastatin Lactone-d6 is a stable, isotopically labeled compound essential for the accurate quantification of Rosuvastatin and its metabolites in biological matrices. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide |
| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S |
| Molecular Weight | 469.6 g/mol |
| CAS Number | Not available |
| Appearance | Off-White Solid |
| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | 2-8 °C, Hygroscopic, Under Inert Atmosphere |
| Chromatographic Purity | >90% |
| Isotopic Enrichment | Not specified, but typically >98% for deuterated standards |
Metabolic Pathway of Rosuvastatin
Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being metabolized.[1] The formation of Rosuvastatin lactone is a significant metabolic route. The process is primarily mediated by UDP-glucuronosyltransferases (UGTs) and to a lesser extent by cytochrome P450 enzymes, particularly CYP2C9.[1][2] The lactone form is in equilibrium with the parent acid form, and this conversion can be influenced by the surrounding chemical environment.[3]
Synthesis Overview
The synthesis of Rosuvastatin and its isomers can be achieved through various routes. One notable method involves a lactone-based pathway, which utilizes a Wittig reaction as a key step.[4][5] This approach involves the coupling of a protected lactone side-chain aldehyde with a pyrimidine (B1678525) phosphonium (B103445) salt.[4][5] Subsequent deprotection and hydrolysis yield the active acid form of Rosuvastatin.[4][5] The synthesis of the deuterated lactone would involve the use of deuterated starting materials in a similar synthetic scheme.
Application in Bioanalysis: A Detailed Experimental Protocol
(3R,5R)-Rosuvastatin Lactone-d6 is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rosuvastatin and its metabolites in biological fluids like human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Below is a detailed protocol for a validated LC-MS/MS method for the determination of Rosuvastatin in human plasma.
Materials and Reagents
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Rosuvastatin reference standard
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(3R,5R)-Rosuvastatin Lactone-d6 (Internal Standard)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (K₂EDTA as anticoagulant)
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Solid Phase Extraction (SPE) cartridges
Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
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Stock Solutions: Prepare primary stock solutions of Rosuvastatin and (3R,5R)-Rosuvastatin Lactone-d6 in methanol at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare working standard solutions of Rosuvastatin by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
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Internal Standard Working Solution: Prepare a working internal standard solution of (3R,5R)-Rosuvastatin Lactone-d6 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid Phase Extraction)
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To 100 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution.
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Vortex mix for 10 seconds.
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Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
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Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated plasma sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 10% methanol in water.
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Dry the cartridge under vacuum for 1 minute.
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Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rosuvastatin: m/z 482.2 → 258.2(3R,5R)-Rosuvastatin Lactone-d6: m/z 470.2 → 258.2 |
| Dwell Time | 200 ms |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Data Analysis
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Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
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A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Conclusion
(3R,5R)-Rosuvastatin Lactone-d6 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of Rosuvastatin and its metabolites in complex biological matrices. A thorough understanding of its properties, the metabolic context of its formation, and the detailed analytical methodologies for its use are essential for robust drug development and clinical research.
